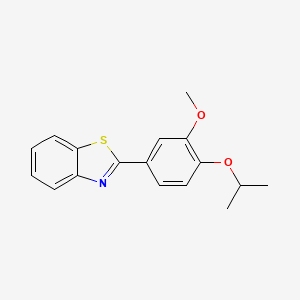
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole, also known as IMPY, is a benzothiazole derivative that has been widely studied for its potential therapeutic applications. IMPY has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
作用机制
The exact mechanism of action of 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has also been found to exhibit antioxidant effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activity of enzymes involved in the inflammatory response. 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has also been found to exhibit antioxidant effects, reducing the production of reactive oxygen species and preventing oxidative damage to cells. In addition, 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has been found to exhibit neuroprotective effects, protecting neurons from damage and promoting neuronal survival.
实验室实验的优点和局限性
One advantage of using 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, its potential therapeutic applications make it a promising candidate for further research. However, one limitation of using 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole. One area of interest is its potential use as a therapeutic agent for inflammatory and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of interest is the development of new synthesis methods for 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole and its potential interactions with other compounds.
合成方法
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole can be synthesized through a multi-step process involving the reaction of 2-aminobenzenethiol with 4-isopropoxy-3-methoxybenzaldehyde. The resulting product is then subjected to cyclization with sulfur and iodine to yield the final product.
科学研究应用
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease. 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease.
属性
IUPAC Name |
2-(3-methoxy-4-propan-2-yloxyphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-11(2)20-14-9-8-12(10-15(14)19-3)17-18-13-6-4-5-7-16(13)21-17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXCJLQMLYQQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,3-benzothiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)
![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)



![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)

![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B5857154.png)
![7-methyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5857159.png)
![1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)
![N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)